molecular formula C20H17NO4S B13822620 4-[Benzyl(phenylsulfonyl)amino]benzoic acid

4-[Benzyl(phenylsulfonyl)amino]benzoic acid

Cat. No.: B13822620
M. Wt: 367.4 g/mol
InChI Key: YHSUPKGYOKVJGB-UHFFFAOYSA-N
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Description

4-[Benzyl(phenylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C20H17NO4S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyl(phenylsulfonyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(phenylsulfonyl)amino]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with benzyl chloride in the presence of a base to form 4-benzylamino benzoic acid. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve optimizing the reaction conditions for higher yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(phenylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: H2/Pd

    Nucleophiles: Various nucleophiles depending on the desired substitution product

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted benzyl derivatives

Mechanism of Action

The mechanism of action of 4-[Benzyl(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects . The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Benzyl(phenylsulfonyl)amino]benzoic acid is unique due to the presence of both benzyl and phenylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C20H17NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

4-[benzenesulfonyl(benzyl)amino]benzoic acid

InChI

InChI=1S/C20H17NO4S/c22-20(23)17-11-13-18(14-12-17)21(15-16-7-3-1-4-8-16)26(24,25)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,23)

InChI Key

YHSUPKGYOKVJGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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